molecular formula C19H26N2O6 B11013733 ethyl 4-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]piperazine-1-carboxylate

ethyl 4-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]piperazine-1-carboxylate

Cat. No.: B11013733
M. Wt: 378.4 g/mol
InChI Key: LLFQQKMFIAKORU-VOTSOKGWSA-N
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Description

ETHYL 4-[(E)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is a synthetic compound that features a trimethoxyphenyl group, which is known for its versatile pharmacophore properties.

Preparation Methods

The synthesis of ETHYL 4-[(E)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE typically involves a multi-step process. One common synthetic route includes the use of 3,4,5-trimethoxybenzaldehyde as a starting material, which undergoes a series of reactions including aldol condensation, cyclization, and esterification to form the final product. Industrial production methods often employ optimized reaction conditions to maximize yield and purity, utilizing catalysts and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of ETHYL 4-[(E)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions disrupt cellular processes, leading to effects such as anti-cancer activity. The compound also affects pathways involving histone lysine-specific demethylase 1 (HLSD1) and activin receptor-like kinase-2 (ALK2), contributing to its diverse bioactivity .

Comparison with Similar Compounds

ETHYL 4-[(E)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE can be compared with other compounds containing the trimethoxyphenyl group, such as:

    Colchicine: An anti-gout agent that inhibits tubulin polymerization.

    Podophyllotoxin: Used for the treatment of external genital warts.

    Trimetrexate and Trimethoprim: DHFR inhibitors used in various therapeutic applications.

    Combretastatin derivatives: Potent microtubule targeting agents.

These comparisons highlight the unique properties of ETHYL 4-[(E)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE, particularly its potential for diverse bioactivity and therapeutic applications.

Properties

Molecular Formula

C19H26N2O6

Molecular Weight

378.4 g/mol

IUPAC Name

ethyl 4-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]piperazine-1-carboxylate

InChI

InChI=1S/C19H26N2O6/c1-5-27-19(23)21-10-8-20(9-11-21)17(22)7-6-14-12-15(24-2)18(26-4)16(13-14)25-3/h6-7,12-13H,5,8-11H2,1-4H3/b7-6+

InChI Key

LLFQQKMFIAKORU-VOTSOKGWSA-N

Isomeric SMILES

CCOC(=O)N1CCN(CC1)C(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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